molecular formula C16H12Br2S B14470574 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine CAS No. 66768-84-1

2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine

Cat. No.: B14470574
CAS No.: 66768-84-1
M. Wt: 396.1 g/mol
InChI Key: KJSGARVWDXTORC-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine is a heterocyclic compound that contains bromine, phenyl, and benzothiepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine typically involves the bromination of 5-phenyl-2,3-dihydro-1-benzothiepine. The reaction is carried out using bromine in an appropriate solvent under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2,3-dihydro-1-benzothiepine: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    2,4-Dibromo-1,5-benzodiazepin-2-one: Shares the dibromo substitution but has a different core structure.

Uniqueness

2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

66768-84-1

Molecular Formula

C16H12Br2S

Molecular Weight

396.1 g/mol

IUPAC Name

2,4-dibromo-5-phenyl-2,3-dihydro-1-benzothiepine

InChI

InChI=1S/C16H12Br2S/c17-13-10-15(18)19-14-9-5-4-8-12(14)16(13)11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

KJSGARVWDXTORC-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2C(=C1Br)C3=CC=CC=C3)Br

Origin of Product

United States

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